molecular formula C10H11FN2O2 B2891282 1-(3-Fluoro-2-nitrophenyl)pyrrolidine CAS No. 1233951-55-7

1-(3-Fluoro-2-nitrophenyl)pyrrolidine

Cat. No.: B2891282
CAS No.: 1233951-55-7
M. Wt: 210.208
InChI Key: MRRZTMRYKHWRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-2-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11FN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both a fluorine and a nitro group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-nitrophenyl)pyrrolidine typically involves the reaction of 3-fluoro-2-nitrobenzene with pyrrolidine. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the nucleophilic pyrrolidine attacks the electron-deficient aromatic ring of 3-fluoro-2-nitrobenzene. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1-(3-Fluoro-2-aminophenyl)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

    Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

1-(3-Fluoro-2-nitrophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrophenyl)pyrrolidine: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    1-(3-Fluorophenyl)pyrrolidine: Lacks the nitro group, which may influence its biological activity and chemical reactivity.

    1-(2-Fluoro-3-nitrophenyl)pyrrolidine: A positional isomer with different electronic and steric properties.

Uniqueness

1-(3-Fluoro-2-nitrophenyl)pyrrolidine is unique due to the presence of both a fluorine and a nitro group on the aromatic ring. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(10(8)13(14)15)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRZTMRYKHWRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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